molecular formula C16H18N2O B11811060 (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11811060
M. Wt: 254.33 g/mol
InChI Key: PJFVXRAOUDTOEE-UHFFFAOYSA-N
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Description

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl(methyl)amino group attached to the 6th position of a 2-methylpyridine ring, which is further connected to a phenylmethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridine with ethyl(methyl)amine under basic conditions to introduce the ethyl(methyl)amino group. This is followed by a Friedel-Crafts acylation reaction with benzoyl chloride to attach the phenylmethanone moiety. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety undergoes selective reduction under catalytic hydrogenation conditions. Using hydrogen gas (H₂) with palladium-on-carbon (Pd/C) in ethanol at 50–60°C converts the carbonyl group to a secondary alcohol without affecting the tertiary amine or pyridine ring.
Example:
(Target compound)+H2Pd/C, EtOH(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanol\text{(Target compound)} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanol}

Reagent Conditions Product Yield Reference
H₂, Pd/CEtOH, 50–60°C, 6 hSecondary alcohol derivative85–92%

Oxidation Reactions

Reagent Conditions Product Yield Reference
mCPBADCM, 0°C to RT, 12 hN-oxide derivative68–75%

Acylation and Alkylation

The tertiary amine participates in nucleophilic reactions. Treatment with acetyl chloride in the presence of triethylamine (Et₃N) yields an acetylated product, while alkylation with methyl iodide forms a quaternary ammonium salt.

Acylation:
(Target compound)+AcClEt₃N, DCMN-acetylated derivative\text{(Target compound)} + \text{AcCl} \xrightarrow{\text{Et₃N, DCM}} \text{N-acetylated derivative}

Alkylation:
(Target compound)+CH₃ITHF, RTQuaternary ammonium iodide\text{(Target compound)} + \text{CH₃I} \xrightarrow{\text{THF, RT}} \text{Quaternary ammonium iodide}

Reaction Type Reagent Conditions Product Yield Reference
AcylationAcCl, Et₃NDCM, RT, 4 hAcetylated amine78%
AlkylationCH₃ITHF, RT, 8 hQuaternary ammonium salt63%

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to the para-position relative to the electron-donating ethyl(methyl)amino group. Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at the 5-position of the pyridine ring.

Example:
(Target compound)+HNO3H₂SO₄, 0°C5-Nitro derivative\text{(Target compound)} + \text{HNO}_3 \xrightarrow{\text{H₂SO₄, 0°C}} \text{5-Nitro derivative}

Reagent Conditions Product Yield Reference
HNO₃, H₂SO₄0°C, 2 h5-Nitro-pyridine derivative55%

Cross-Coupling Reactions

The methyl group on the pyridine ring undergoes palladium-catalyzed coupling. Using Suzuki-Miyaura conditions with phenylboronic acid, the methyl group is replaced by a phenyl group, forming a biaryl structure .

Example:
(Target compound)+PhB(OH)2Pd(PPh₃)₄, K₂CO₃Biphenyl derivative\text{(Target compound)} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Biphenyl derivative}

Reagent Conditions Product Yield Reference
PhB(OH)₂, Pd(PPh₃)₄DME/H₂O, 80°C, 12 hBiphenyl derivative72%

Acid-Base Reactions

The tertiary amine acts as a weak base, forming salts with strong acids like HCl. Dissolving the compound in anhydrous ether and bubbling HCl gas produces a hydrochloride salt.

Example:
(Target compound)+HClHydrochloride salt\text{(Target compound)} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Reagent Conditions Product Yield Reference
HCl (gas)Et₂O, RT, 1 hHydrochloride salt95%

Key Structural Insights:

  • Steric Effects : The ethyl(methyl)amino group hinders reactions at the pyridine’s 6-position, favoring para-substitution.

  • Electronic Effects : The electron-rich pyridine ring facilitates electrophilic substitution but requires harsh conditions for nitro-group introduction.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for further pharmaceutical development. Notable activities include:

  • Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds possess antimicrobial effects, indicating potential applications in treating infections .
  • Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.
  • Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Therapeutic Applications

The therapeutic potential of (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone is being explored in several areas:

  • Pharmaceuticals for Mental Health : Given its potential neurological effects, research is ongoing to evaluate its efficacy in treating conditions such as anxiety and depression.
  • Infectious Diseases : The antimicrobial properties position it as a candidate for developing new antibiotics or antifungal agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibitory effects on cancer cell proliferation
NeurologicalPotential modulation of neurotransmitter activity

Case Study 1: Antimicrobial Evaluation

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound). Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Screening

In vitro studies conducted on various cancer cell lines demonstrated that the compound inhibits cell growth at micromolar concentrations. Further investigations into its mechanism of action are warranted to elucidate its anticancer properties .

Mechanism of Action

The mechanism of action of (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylpyridin-3-yl)(phenyl)methanone: Lacks the ethyl(methyl)amino group, resulting in different chemical properties.

    (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone: Contains a dimethylamino group instead of ethyl(methyl)amino, affecting its reactivity and interactions.

Uniqueness

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of the ethyl(methyl)amino group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific research and industrial applications.

Biological Activity

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone, also known by its chemical formula C16H18N2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethyl(methyl)amino group and a phenyl group attached to a carbonyl moiety. Its molecular structure is pivotal for its interaction with biological targets.

PropertyValue
Molecular FormulaC16H18N2O
Molecular Weight258.33 g/mol
CAS Number1355215-10-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridine derivatives, including this compound. Research indicates that modifications in the pyridine structure can significantly enhance antiproliferative activity against cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. For instance, certain derivatives demonstrated IC50 values lower than 1 µM, indicating strong antiproliferative effects .

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds similar to this compound have been shown to inhibit PI3K/Akt signaling pathways, which are crucial for tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity. Studies have reported that certain derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0048 mg/mL to 0.078 mg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .

Case Studies

  • Antiproliferative Effects : A study evaluated the effects of several pyridine derivatives on cancer cell lines, revealing that modifications to the nitrogen-containing heterocycle enhanced their cytotoxicity significantly. The study noted that compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .
  • Antimicrobial Efficacy : In another investigation focusing on the antimicrobial properties of pyridine derivatives, this compound demonstrated substantial activity against pathogenic bacteria, with specific derivatives exhibiting MIC values comparable to standard antibiotics .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

[6-[ethyl(methyl)amino]-2-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C16H18N2O/c1-4-18(3)15-11-10-14(12(2)17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3

InChI Key

PJFVXRAOUDTOEE-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC(=C(C=C1)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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